molecular formula C23H30BNO6 B8453248 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate CAS No. 1233525-93-3

2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B8453248
CAS No.: 1233525-93-3
M. Wt: 427.3 g/mol
InChI Key: LPUMGCGCAHLTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate is a complex organic compound that features a pyrrole ring substituted with benzyl, tert-butyl, and dioxaborolane groups

Properties

CAS No.

1233525-93-3

Molecular Formula

C23H30BNO6

Molecular Weight

427.3 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate

InChI

InChI=1S/C23H30BNO6/c1-21(2,3)29-20(27)25-14-17(24-30-22(4,5)23(6,7)31-24)13-18(25)19(26)28-15-16-11-9-8-10-12-16/h8-14H,15H2,1-7H3

InChI Key

LPUMGCGCAHLTFC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate typically involves multiple steps. One common method includes the formation of the pyrrole ring followed by the introduction of the benzyl, tert-butyl, and dioxaborolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct substitution pattern and high yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group, for example, can participate in borylation reactions, which are crucial in the formation of carbon-boron bonds. These interactions can influence various pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and boron-containing molecules. For instance:

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